molecular formula C16H23NO2 B13001438 N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine

N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine

Cat. No.: B13001438
M. Wt: 261.36 g/mol
InChI Key: GCRDOVQGBOPPQH-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a prop-2-yn-1-yloxy group, and a benzylamine moiety

Preparation Methods

The synthesis of N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-ethoxybenzaldehyde with propargyl alcohol to form the corresponding propargyloxy derivative. This intermediate is then subjected to reductive amination with 2-methylpropan-2-amine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or prop-2-yn-1-yloxy groups are replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a modulator of specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:

    2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: This compound shares the prop-2-yn-1-yloxy group but differs in its core structure and applications.

    3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar substitution pattern but different functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H21NO3\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{3}

This structure features an ethoxy group and a prop-2-yn-1-yloxy moiety, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, a study on synthesized derivatives showed notable antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structural features displayed growth inhibition percentages exceeding 73% against Acinetobacter baumannii and over 95% against Escherichia coli at concentrations of 32 µg/mL .

Bacterial Strain Growth Inhibition (%) Concentration (µg/mL)
Acinetobacter baumannii>7332
Escherichia coli>9532

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. The derivatives were tested against Candida albicans, with some showing growth inhibition rates of up to 97.51% at the same concentration of 32 µg/mL. This indicates a promising profile for treating fungal infections .

Anticancer Activity

The anticancer potential of N-(3-Ethoxy-2-(prop-2-yneoxy)benzyl)-2-methylpropan-2-amine has also been investigated. A comprehensive evaluation against a panel of NCI 60 cancer cell lines revealed that several related compounds exhibited significant cytostatic activity. Notably, eleven compounds demonstrated considerable growth inhibition at concentrations as low as 10 µM, suggesting their potential as anticancer agents .

Case Studies

  • Synthesis and Evaluation : A recent study synthesized several derivatives of benzylamines, including those with ethoxy and propynyl groups. These derivatives were subjected to biological evaluations, revealing broad-spectrum antibacterial and antifungal activities alongside favorable safety profiles in cytotoxicity tests .
  • Mechanism of Action : Investigations into the mechanism of action indicated that the presence of specific functional groups in the compound may enhance its interaction with bacterial membranes and inhibit key metabolic pathways in fungi and cancer cells .

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-[(3-ethoxy-2-prop-2-ynoxyphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C16H23NO2/c1-6-11-19-15-13(12-17-16(3,4)5)9-8-10-14(15)18-7-2/h1,8-10,17H,7,11-12H2,2-5H3

InChI Key

GCRDOVQGBOPPQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC#C)CNC(C)(C)C

Origin of Product

United States

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